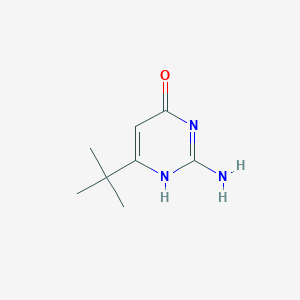

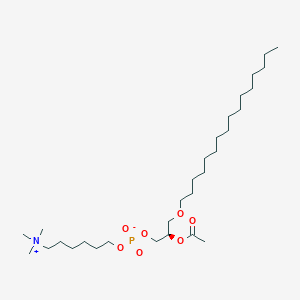

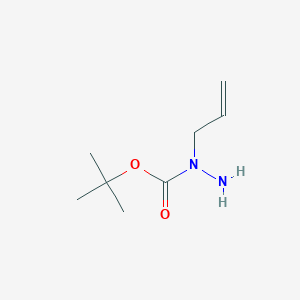

2-氨基-6-叔丁基嘧啶-4(3H)-酮

描述

The compound "2-amino-6-tert-butylpyrimidin-4(3H)-one" is a pyrimidine derivative, which is a class of organic compounds with a heterocyclic aromatic ring structure composed of nitrogen and carbon atoms. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 2-aminopyrimidine derivatives has been reported to involve the use of zinc porphyrins with bulky substituents, which are synthesized in high yield and show variable UV/vis spectra in solution, indicating supramolecular aggregation . Another synthesis approach involves the reaction of tert-butyl isocyanide and dimethyl acetylene dicarboxylate with 1,3-diphenylpropane-1,3-dione, leading to stable pyrimidine derivatives with potential biological activity .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. X-ray crystallography has been used to determine the structure of these compounds, revealing intramolecular hydrogen bonding and pi-pi interactions that stabilize the molecule . The presence of tert-butyl groups can influence the overall molecular geometry and the potential for supramolecular interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions, including the formation of supramolecular arrays through hydrogen bonding and pi-stacking interactions . These interactions are crucial for the self-assembly of molecules into larger structures, which can have significant implications for their chemical reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the presence of tert-butyl groups can increase the steric bulk and affect the solubility and thermal stability of the compound . The electronic properties, such as absorption spectra, can also vary depending on the specific substituents and their arrangement on the pyrimidine ring .

科学研究应用

组胺H4受体配体

2-氨基嘧啶类化合物,包括2-氨基-6-叔丁基嘧啶-4(3H)-酮的衍生物,已被合成为组胺H4受体的配体。这些化合物显示出潜在的抗炎作用,并在疼痛模型中具有镇痛活性,突显了它们在开发用于炎症和疼痛管理的药物中的相关性 (Altenbach et al., 2008)。

糖基化反应

2,4,6-三叔丁基嘧啶(TTBP),一种与2-氨基-6-叔丁基嘧啶-4(3H)-酮相关的化合物,已被确定为糖基化反应中的一种经济高效的替代品。这表明了这类化合物在复杂有机合成和制药制造中的实用性 (Crich et al., 2001)。

杂环β-氨基酸的合成

β-氨基-5-嘧啶丙酸及其衍生物的合成,涉及到类似2-氨基-6-叔丁基嘧啶-4(3H)-酮的化合物,对于肽和肽类似物的合成至关重要。这些进展对于新药物的开发具有重要意义 (Bovy & Rico, 1993)。

生物活性化合物的开发

对2-氨基嘧啶-4(3H)-酮衍生物的研究,包括2-氨基-6-叔丁基嘧啶-4(3H)-酮,侧重于设计抗病毒、抗白血病药物、高尿酸血症药物、神经退行性疾病、某些癌症形式以及抗炎和激素药物。这突显了该化合物在药物化学中的多功能性 (Erkin et al., 2021)。

抗微生物活性

2-氨基-6-叔丁基嘧啶-4(3H)-酮的衍生物对各种细菌和真菌表现出抗微生物潜力,表明它们在开发新的抗微生物药物中的重要性 (Attia et al., 2014)。

合成和结构分析

与2-氨基-6-叔丁基嘧啶-4(3H)-酮相关的化合物的合成、表征和结构分析的研究对于理解化学键合、反应性和分子结构具有重要意义。这些研究对于开发新的化学实体至关重要 (Ali et al., 2021)。

作用机制

Target of Action

It’s known that pyrimidine derivatives can have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They can inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

It’s known that 2-amino-4,6-dichloropyrimidines inhibited immune-activated nitric oxide production . This suggests that 2-amino-6-tert-butylpyrimidin-4-ol might interact with its targets to inhibit certain biochemical reactions, leading to changes in the cellular environment.

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways, including those involved in inflammation and immune response .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound might have anti-inflammatory effects, potentially inhibiting the production of nitric oxide .

属性

IUPAC Name |

2-amino-4-tert-butyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-8(2,3)5-4-6(12)11-7(9)10-5/h4H,1-3H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKWJTJJGNNDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-tert-butylpyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)

![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)

![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)

![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)